GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr
Description
Overview of Glycans and Glycoconjugates in Biological Systems
Glycobiology is the study of the structure, biosynthesis, and biological roles of glycans, which are complex carbohydrates. jhu.edu These molecules are ubiquitous in nature, found on the surface of all living cells, and are essential for a myriad of biological processes. jhu.edumolbiolcell.orgoup.com Glycans can be covalently attached to proteins to form glycoproteins or to lipids to form glycolipids; these hybrid molecules are collectively known as glycoconjugates. jhu.educreative-biolabs.com The immense structural diversity of glycans, arising from the variety of monosaccharide building blocks, the different linkage positions, and the anomeric configurations (α or β), allows for a vast array of biological functions. molbiolcell.orgnih.gov This complexity dwarfs that of nucleic acids and proteins; for instance, while three different amino acids can form six possible tripeptides, three different hexoses can theoretically form over 1,000 unique trisaccharides. nih.gov This structural diversity enables glycans to act as specific recognition sites, modulate protein function, and contribute to the structural integrity of cells and tissues. molbiolcell.orgnih.gov
Fundamental Principles of Mucin-Type O-Glycosylation and Its Ubiquity in Secretory and Membrane Proteins
O-glycosylation is a common post-translational modification where a glycan is attached to the hydroxyl group of a serine (Ser) or threonine (Thr) residue of a protein. creative-proteomics.comyoutube.comwikipedia.org Mucin-type O-glycosylation, the most prevalent form of O-glycosylation in vertebrates, is initiated by the transfer of an N-acetylgalactosamine (GalNAc) residue to a Ser or Thr residue. uzh.chnih.gov This process occurs in the Golgi apparatus and is catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). nih.gov Unlike N-glycosylation, there is no strict consensus sequence for O-glycosylation, making its prediction challenging. uzh.ch
Mucin-type O-glycans are abundantly found on secretory and membrane proteins. youtube.comresearchgate.net Mucins, a major class of O-glycosylated proteins, are large, heavily glycosylated molecules that are key components of mucus, forming protective barriers on epithelial surfaces. uzh.chnih.gov The extensive glycosylation of mucins contributes to their high hydration capacity and resistance to proteolysis. uzh.ch Beyond mucins, many other cell surface and secreted proteins are O-glycosylated, and these modifications play crucial roles in cell adhesion, signaling, and protein stability. nih.govpeakproteins.com
Classification and Diversity of O-Glycan Core Structures (e.g., Core 1, Core 2, Core 3, Core 4)
Following the initial attachment of GalNAc, the O-glycan chain can be extended to form a variety of core structures. creative-proteomics.comnih.gov There are eight major O-glycan core structures, designated Core 1 through Core 8. nih.govresearchgate.net The most common of these are Core 1 and Core 2. creative-proteomics.comresearchgate.net
Core 1 (T antigen): Formed by the addition of a galactose (Gal) residue to the GalNAc in a β1-3 linkage (Galβ1-3GalNAc). creative-proteomics.com This structure is a common precursor for more complex O-glycans. nih.gov
Core 2: Synthesized by adding an N-acetylglucosamine (GlcNAc) residue to the GalNAc of a Core 1 structure in a β1-6 linkage (GlcNAcβ1-6[Galβ1-3]GalNAc). creative-proteomics.comnih.gov The formation of Core 2 structures introduces a branch point, leading to more complex bi-antennary glycans. nih.gov
Core 3: Characterized by a GlcNAc residue linked β1-3 to the initial GalNAc (GlcNAcβ1-3GalNAc). creative-proteomics.comnih.gov The synthesis of Core 3 can compete with Core 1 formation. nih.gov
Core 4: A branched structure formed by the addition of a GlcNAc residue in a β1-6 linkage to the GalNAc of a Core 3 structure (GlcNAcβ1-6[GlcNAcβ1-3]GalNAc). nih.gov
The expression of the glycosyltransferases that synthesize these core structures is tissue-specific and developmentally regulated, contributing to the vast diversity of O-glycans found in nature. nih.gov
Table 1: Major O-Glycan Core Structures
| Core Structure | Chemical Structure |
|---|---|
| Core 1 | Galβ1-3GalNAcα1-O-Ser/Thr |
| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAcα1-O-Ser/Thr |
| Core 3 | GlcNAcβ1-3GalNAcα1-O-Ser/Thr |
| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα1-O-Ser/Thr |
Elucidating the Significance of Branched O-Glycan Structures
Branched O-glycans, such as those built upon Core 2 and Core 4 structures, significantly increase the structural complexity of the glycan repertoire. nih.govresearchgate.net This branching allows for the creation of multivalent ligands that can engage in high-avidity interactions with glycan-binding proteins (lectins). nih.gov These interactions are critical for a wide range of biological processes, including cell-cell recognition, immune responses, and pathogen binding. wikipedia.orgnih.govyoutube.com
The presence of branched O-glycans can also modulate the physical properties of glycoproteins. For instance, the extensive branching of mucin O-glycans contributes to their ability to form viscous gels. nih.gov Furthermore, alterations in the expression of branched O-glycans are frequently observed in various diseases, including cancer, where they can influence tumor progression and metastasis. nih.govresearchgate.netmdpi.com For example, the increased expression of Core 2 branched O-glycans has been associated with tumor progression. nih.gov
Specific Research Focus: The Branched O-Glycan GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα1-O-Thr/Ser
The specific branched O-glycan, GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα1-O-Thr/Ser, represents a unique and complex structure within the O-glycan family. This compound is a core 4-like structure, but it lacks the initial galactose residue found in the canonical Core 4 structure, which is built upon a Core 3 glycan. Instead, this structure features two GlcNAc residues directly attached to the initial GalNAc. This particular glycan is a subject of research interest due to its potential roles in various biological and pathological processes. chemimpex.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| N-acetylgalactosamine (GalNAc) |
| N-acetylglucosamine (GlcNAc) |
| Galactose (Gal) |
| GlcNAcβ1-3[GlcNAcβ1-6]GalNAc-α-Thr |
| Serine (Ser) |
Structure
2D Structure
Properties
Molecular Formula |
C28H48N4O18 |
|---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1 |
InChI Key |
HWIHOSGHOVCLLL-CDMBHVJBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Biosynthesis and Enzymology of Glcnacβ1 3 Glcnacβ1 6 Galnacα1 O Thr/ser
Initiation of O-Glycosylation: Role of Polypeptide N-Acetylgalactosaminyltransferases (ppGalNAc-Ts)
The first and committing step in the biosynthesis of all mucin-type O-glycans is the transfer of N-acetylgalactosamine (GalNAc) from a sugar donor, UDP-GalNAc, to the hydroxyl group of a serine or threonine residue on a protein. nih.govnih.govneb.comaginganddisease.org This reaction is catalyzed by a large family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts or GalNAc-Ts). aginganddisease.orgmdpi.com This initial structure, GalNAcα1-O-Ser/Thr, is also referred to as the Tn antigen. nih.govresearchgate.net Unlike N-glycosylation, this process does not involve a lipid-linked oligosaccharide precursor. nih.gov
The initiation of O-glycosylation is regulated by a large family of ppGalNAc-T isoforms, with up to 20 identified in humans, encoded by the GALNT gene family. mdpi.comnih.gov This diversity is crucial as the isoforms exhibit distinct, though sometimes overlapping, substrate specificities and tissue expression patterns. oup.comresearchgate.netpsu.edu For example, ppGalNAc-T1 and -T2 are expressed ubiquitously, while others show more restricted expression. researchgate.netpsu.edu
The selection of glycosylation sites is not random; there is no strict consensus sequence comparable to that for N-glycosylation. nih.gov However, the substrate specificity of each ppGalNAc-T isoform is influenced by the peptide sequence surrounding the target serine or threonine, with a noted preference for adjacent proline residues. nih.govnih.gov Furthermore, some isoforms act as "follower" enzymes, requiring the prior glycosylation of a nearby residue by another "initiator" isoform, leading to a hierarchical and cooperative process for dense O-glycosylation. oup.com The electrostatic surface potential of the enzyme also plays a role in its preference for charged residues flanking the acceptor site. nih.gov This isoform-specific regulation allows for precise control over which proteins are glycosylated and at which specific sites, ultimately influencing a wide array of biological processes. nih.govnih.gov
Table 1: Selected ppGalNAc-T Isoforms and Their Functions This table provides a summary of selected isoforms and is not exhaustive.
| Isoform | General Function/Observation | References |
|---|---|---|
| GalNAc-T1 | Ubiquitously expressed. Implicated in the glycosylation of P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), affecting leukocyte rolling. | mdpi.comresearchgate.net |
| GalNAc-T2 | Ubiquitously expressed. Responsible for initiating O-glycosylation of apolipoprotein-CIII (apoC-III), a key regulator of triglyceride metabolism. | aginganddisease.orgresearchgate.netsemanticscholar.org |
| GalNAc-T3 | Mutations in the GALNT3 gene are associated with congenital glycosylation disorders. | semanticscholar.org |
| GalNAc-T7 | Acts as a "follower" enzyme, often requiring prior GalNAc addition by another isoform. | oup.com |
| GalNAc-T10 | Also known as T9, this isoform appears to require a pre-existing O-glycan on the substrate. | oup.com |
| GalNAc-T11 | Highly expressed in the kidney. Involved in the O-glycosylation of chemokine receptors. | psu.edusemanticscholar.org |
Sequential Elongation and Branching: Formation of Precursor Core Structures
Following the initial attachment of GalNAc, the O-glycan chain is extended by the stepwise addition of other monosaccharides. neb.com This process, occurring in the Golgi apparatus, leads to the formation of various "core" structures, which serve as the foundation for more complex O-glycans. nih.govcreative-proteomics.com The type of core structure synthesized depends on the specific glycosyltransferases present and active in a given cell type. nih.gov
The specific precursor required for the synthesis of the target Core 4 glycan is the Core 3 structure. The formation of Core 3, GlcNAcβ1-3GalNAcα1-O-Ser/Thr, is catalyzed by the enzyme Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT), also known as β3Gn-T6. aginganddisease.orgresearchgate.netresearchgate.net This enzyme transfers an N-acetylglucosamine (GlcNAc) residue from the sugar donor UDP-GlcNAc to the C3 hydroxyl group of the initial GalNAc residue (the Tn antigen). researchgate.netresearchgate.net The synthesis of Core 3 structures is largely restricted to the mucous epithelia of the gastrointestinal and respiratory tracts. nih.govnih.gov Research using mice lacking the C3GnT enzyme has demonstrated that Core 3-derived O-glycans are essential for the proper function of the colon's mucus barrier. nih.gov
The diversity of O-glycan structures stems from the competition between different core-forming enzymes for the same initial Tn antigen substrate. nih.gov The most common alternative pathway to Core 3 formation is the synthesis of the Core 1 structure (Galβ1-3GalNAcα-), catalyzed by Core 1 β1-3 galactosyltransferase (C1GalT). nih.govresearchgate.net The relative activities of C3GnT and C1GalT can dictate the subsequent elongation pathways available. nih.gov From the Core 1 structure, a Core 2 N-acetylglucosaminyltransferase (C2GnT) can add a GlcNAc in a β1-6 linkage to the GalNAc, forming the branched Core 2 structure. nih.govcreative-proteomics.com In total, eight main O-glycan core structures have been identified, each initiating a different potential cascade of glycan elongation and branching. nih.govneb.comcreative-proteomics.com
Table 2: Common O-Glycan Core Structures
| Core Structure | Name | Chemical Structure | References |
|---|---|---|---|
| Core 1 | T antigen | Galβ1-3GalNAcα-Ser/Thr | nih.govnih.gov |
| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAcα-Ser/Thr | nih.govnih.gov | |
| Core 3 | GlcNAcβ1-3GalNAcα-Ser/Thr | nih.govnih.gov | |
| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα-Ser/Thr | nih.govnih.gov | |
| Core 5 | GalNAcα1-3GalNAcα-Ser/Thr | nih.govnih.gov | |
| Core 6 | GlcNAcβ1-6GalNAcα-Ser/Thr | nih.govnih.gov | |
| Core 7 | GalNAcα1-6GalNAcα-Ser/Thr | nih.govnih.gov | |
| Core 8 | Galα1-3GalNAcα-Ser/Thr | nih.gov |
Enzymatic Formation of GlcNAcβ1-6 Linkage: Core 4 N-Acetylglucosaminyltransferases (C4GnT) and Related Enzymes
The final step in the biosynthesis of the specific compound GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-Thr is the creation of the Core 4 structure. This is achieved by adding a second GlcNAc residue, this time in a β1-6 linkage, to the GalNAc of a pre-existing Core 3 structure. nih.govaginganddisease.orgresearchgate.net
The enzyme responsible for this step is a β1,6-N-acetylglucosaminyltransferase that can act on the Core 3 substrate. nih.gov This activity has been attributed to an enzyme known as Core 2/Core 4 β1-6 N-acetylglucosaminyltransferase (C2GnT-2 or C2GnT-M), which is encoded by the GCNT3 gene. nih.govatlasgeneticsoncology.orgjensenlab.org This enzyme is termed a "mucin-type" (M-type) transferase and is capable of synthesizing not only Core 4 from Core 3 but also Core 2 from Core 1. nih.govnih.gov The expression of this M-type enzyme is typically found in mucin-secreting cells. nih.govnih.gov Therefore, the formation of the Core 4 structure is critically dependent on the prior synthesis of Core 3 and the subsequent action of C2GnT-2/GCNT3. nih.govresearchgate.net
Table 3: Key Enzymes in the Biosynthesis of GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-Thr
| Enzyme | Gene | Substrate | Product | Step | References |
|---|---|---|---|---|---|
| ppGalNAc-T | GALNTs | UDP-GalNAc + Protein (Ser/Thr) | GalNAcα-Ser/Thr (Tn antigen) | Initiation | nih.govaginganddisease.orgmdpi.com |
| C3GnT | B3GNT6 | UDP-GlcNAc + GalNAcα-Ser/Thr | GlcNAcβ1-3GalNAcα-Ser/Thr (Core 3) | Core 3 Formation | aginganddisease.orgresearchgate.netresearchgate.net |
| C2GnT-2/GCNT3 | GCNT3 | UDP-GlcNAc + Core 3 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα-Ser/Thr (Core 4) | Core 4 Formation | nih.govnih.govatlasgeneticsoncology.org |
While the specific catalytic mechanism of C4GnT (GCNT3) is not as extensively detailed in the literature as some other glycosyltransferases, general principles can be inferred from related enzymes. N-acetylglucosaminyltransferases are typically retaining or inverting enzymes with respect to the anomeric configuration of the transferred sugar. The formation of a β-linkage from a UDP-α-GlcNAc donor indicates an inverting mechanism.
Studies on other glycosyltransferases, such as N-acetylglucosaminyltransferase I (GnT-I) and MGAT5, provide insight into the likely mechanism. nih.govresearchgate.net These enzymes often operate via a concerted, single-displacement mechanism (SN2-like). nih.gov The catalytic cycle generally involves:
Binding of a divalent metal cation, typically Mn²⁺, which is coordinated by the enzyme and the phosphate (B84403) groups of the UDP-GlcNAc donor substrate. embopress.org
Binding of the UDP-GlcNAc donor, which can induce conformational changes in the enzyme, creating the binding site for the acceptor substrate. embopress.org
Binding of the acceptor glycan (in this case, the Core 3 structure).
A catalytic base residue within the enzyme, often an aspartate or glutamate, deprotonates the hydroxyl group of the acceptor, activating it for nucleophilic attack on the anomeric carbon of the donor sugar. researchgate.netembopress.org
The glycosidic bond is formed, and UDP is released as the leaving group. embopress.org
This process follows an ordered sequential Bi Bi kinetic mechanism, where the substrates bind and products are released in a defined order. embopress.org The specificity of the enzyme for its acceptor substrate is determined by the precise architecture of the binding pocket. embopress.org
Substrate Requirements and Acceptor Specificity for Branching Glycosyltransferases
The synthesis of the Core 4 O-glycan structure is a sequential process involving two key branching glycosyltransferases that exhibit strict substrate and acceptor specificities. The formation of this structure begins after the initial attachment of GalNAc to a serine or threonine residue.
First, the Core 3 structure is synthesized by the enzyme UDP-GlcNAc:GalNAc-R β1,3-N-acetylglucosaminyltransferase (B3GNT6), which creates the GlcNAcβ1-3GalNAcα-O-Thr/Ser linkage. nih.govgenecards.org Subsequently, a second enzyme, Core 2/Core 4 β1,6-N-acetylglucosaminyltransferase (GCNT3), adds a GlcNAc residue in a β1-6 linkage to the initial GalNAc, forming the final Core 4 structure. nih.govgenecards.org
Core 3 Synthase (B3GNT6): The primary function of B3GNT6 is the synthesis of the Core 3 O-glycan. nih.gov The donor substrate for this enzyme is the nucleotide sugar UDP-N-acetylglucosamine (UDP-GlcNAc). The acceptor substrate is the Tn antigen, which is the monosaccharide GalNAc directly linked to a serine or threonine residue of a polypeptide chain (GalNAcα-Ser/Thr). genecards.orgnih.gov The action of B3GNT6 competes with other enzymes that also use the Tn antigen as a substrate, such as the Core 1 galactosyltransferase (C1GalT1). nih.gov The formation of the Core 3 structure by B3GNT6 prevents the action of Core 2 GlcNAcT enzymes, which require the Core 1 structure as a substrate. nih.gov
Core 4 Synthase (GCNT3): GCNT3 is a crucial branching enzyme that can synthesize both Core 2 and Core 4 O-glycans. nih.govgenecards.orguniprot.org In the context of forming GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-Thr, it functions as a Core 4 synthase.
Donor Substrate: Similar to B3GNT6, the donor substrate for GCNT3 is UDP-GlcNAc. uniprot.org
Acceptor Substrate: For its Core 4 synthase activity, GCNT3 specifically recognizes and utilizes the Core 3 structure (GlcNAcβ1-3GalNAcα-R) as its acceptor substrate. nih.govnih.gov It catalyzes the addition of a GlcNAc residue to the C-6 position of the GalNAc residue within the Core 3 structure. GCNT3 can also exhibit Core 2 synthase activity, where it uses the Core 1 structure (Galβ1-3GalNAcα-R) as an acceptor. nih.gov
The sequential action and high specificity of these enzymes ensure the ordered assembly of the complex Core 4 branch.
| Enzyme | Gene | Catalyzed Reaction Step | Donor Substrate | Acceptor Substrate |
|---|---|---|---|---|
| Core 3 β1,3-N-acetylglucosaminyltransferase (Core 3 synthase) | B3GNT6 | Formation of Core 3 (GlcNAcβ1-3GalNAcα-R) | UDP-GlcNAc | GalNAcα-Ser/Thr (Tn antigen) |
| Core 4 β1,6-N-acetylglucosaminyltransferase (Core 4 synthase) | GCNT3 | Formation of Core 4 from Core 3 | UDP-GlcNAc | GlcNAcβ1-3GalNAcα-R (Core 3) |
Regulation of Biosynthetic Pathways
The biosynthesis of the GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-Thr structure is not constitutive but is instead meticulously regulated at multiple levels to ensure appropriate glycan expression in different cell types and under various physiological conditions. This regulation includes genetic and transcriptional control of the glycosyltransferase enzymes, post-translational modifications that modulate enzyme activity, and the influence of cellular metabolism on the availability of necessary building blocks.
Genetic and Transcriptional Control of Glycosyltransferase Expression
The expression of the genes encoding the key glycosyltransferases, B3GNT6 and GCNT3, is a primary control point in the synthesis of Core 4 O-glycans. The expression of these enzymes is often cell-type and tissue-specific, leading to different O-glycan profiles in various parts of the body. nih.govnih.gov
GCNT3 : This gene, also known as C2GnT-M, is predominantly expressed in mucus-secreting tissues like the colon, stomach, and small intestine. nih.govgenecards.org Its expression is tightly regulated, and alterations have been linked to disease. For instance, high expression of GCNT3 has been associated with a better prognosis in certain types of ovarian cancer. nih.gov
B3GNT6 : The gene encoding the Core 3 synthase is typically expressed in the gastrointestinal tract. nih.gov Downregulation of B3GNT6 expression has been observed in colorectal cancer and is correlated with poor patient outcomes. nih.gov This suggests that the transcriptional control of B3GNT6 is crucial for maintaining normal cell function and that its misregulation can contribute to disease pathology. nih.gov
The precise molecular mechanisms, including the identification of specific transcription factors that bind to the promoter regions of B3GNT6 and GCNT3, are areas of ongoing research. The differential expression of these genes is a key determinant of whether a cell has the capacity to synthesize Core 3 and Core 4 structures. nih.gov
| Gene | Enzyme | Typical Expression Pattern | Clinical Relevance of Expression Levels |
|---|---|---|---|
| GCNT3 | Core 4 β1,6-N-acetylglucosaminyltransferase | Mucus-secreting tissues (e.g., colon, stomach) nih.govgenecards.org | High expression associated with better prognosis in ovarian cancer nih.gov |
| B3GNT6 | Core 3 β1,3-N-acetylglucosaminyltransferase | Gastrointestinal tract nih.gov | Downregulation associated with poor prognosis in colorectal cancer nih.gov |
Post-Translational Regulation of Glycosyltransferase Activity
Beyond transcriptional control, the activity of glycosyltransferases can be modulated by post-translational modifications (PTMs). These modifications can affect enzyme stability, localization within the Golgi apparatus, and catalytic efficiency. While specific PTMs for B3GNT6 and GCNT3 are not extensively characterized in the literature, general mechanisms of glycosyltransferase regulation are known to occur.
One of the most significant PTMs regulating cellular processes in response to nutrient status is O-GlcNAcylation, the addition of a single N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govnih.gov This process is dynamic, with the O-GlcNAc moiety being added by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). nih.gov While O-GlcNAcylation primarily modifies nucleocytoplasmic proteins, the activity of OGT itself can be influenced by PTMs like phosphorylation, which can alter its substrate selectivity and localization. nih.gov This highlights a complex interplay of modifications that can fine-tune cellular glycosylation machinery in response to various signals. The direct impact of such PTMs on the activity of Golgi-resident enzymes like B3GNT6 and GCNT3 remains an important area for future investigation.
Influence of Nucleotide Sugar Availability and Metabolic Flux on Glycan Synthesis
The synthesis of O-glycans is intrinsically linked to the metabolic state of the cell, primarily through the availability of the donor substrate, UDP-GlcNAc. researchgate.netacs.org Glycosylation is not a template-driven process like DNA or protein synthesis; instead, it is dynamically regulated by factors including the concentration of glycosyltransferase enzymes and the availability of their nucleotide sugar substrates. researchgate.netnih.gov
UDP-GlcNAc is the final product of the hexosamine biosynthetic pathway (HBP), which utilizes glucose, glutamine, acetyl-CoA, and UTP. nih.gov This pathway acts as a cellular nutrient sensor, integrating signals from glucose, amino acid, and fatty acid metabolism. researchgate.net Therefore, the rate of O-glycan synthesis, including the formation of the Core 4 structure, is highly sensitive to the metabolic flux through the HBP. researchgate.net
High Nutrient Levels: When cellular nutrients are abundant, the flux through the HBP increases, leading to higher intracellular concentrations of UDP-GlcNAc. This can promote higher levels of glycosylation.
Low Nutrient Levels: Conversely, under nutrient-poor conditions, the reduced availability of UDP-GlcNAc can limit the extent of glycan synthesis.
The transport of these activated nucleotide sugars from the cytoplasm into the Golgi apparatus, where O-glycan synthesis occurs, is another critical regulatory step mediated by specific nucleotide sugar transporters (NSTs). researchgate.net The efficiency of this transport can further modulate the concentration of donor substrates available to enzymes like B3GNT6 and GCNT3, thereby controlling the rate of Core 4 O-glycan biosynthesis. This metabolic control allows cells to rapidly alter their cell surface glycan display in response to changing environmental cues. pnas.org
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| N-acetylgalactosamine | GalNAc |
| N-acetylglucosamine | GlcNAc |
| Uridine diphosphate (B83284) N-acetylglucosamine | UDP-GlcNAc |
| Galactose | Gal |
| Threonine | Thr |
| Serine | Ser |
Biological Roles and Functional Implications of Glcnacβ1 3 Glcnacβ1 6 Galnacα1 O Thr/ser
Contribution to Cell Surface Topography and Receptor Ligand Interactions
The dense presentation of O-glycans, including the branched Core 4 structure, on the cell surface forms a protective, gel-like layer known as the glycocalyx. mdpi.com This layer significantly influences the physical properties of the cell surface, affecting cell-cell adhesion and interactions with the extracellular matrix. ajol.infoyoutube.com Mucin-type glycoproteins, which are rich in O-glycans, are key components of this layer and can act as either adhesive or anti-adhesive molecules depending on the context. nih.gov
The complex branching of the GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-O-Thr/Ser structure contributes to the diversity and complexity of the cell surface, which is crucial for specific molecular recognition events. chemimpex.com These glycans can modulate the function of cell surface receptors by influencing their conformation, ligand-binding affinity, and oligomerization state. nih.gov For instance, the glycosylation of growth factor receptors, such as the epidermal growth factor receptor (EGFR), can stabilize the ligand-binding site and promote the signaling cascades that drive cell proliferation. nih.gov The synthesis of the Core 4 structure requires the prior formation of a Core 3 O-glycan, a process restricted to certain tissues like the gastrointestinal and respiratory tracts. nih.govnih.gov This tissue-specific expression pattern suggests that the resulting Core 4 glycans contribute to specialized functions in these locations. nih.gov
Modulation of Cellular Processes and Signal Transduction Pathways
The attachment of GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-O-Thr/Ser profoundly impacts the behavior of the modified proteins, thereby influencing fundamental cellular activities and signaling networks.
Regulation of Protein Stability, Folding, and Trafficking
O-glycosylation is a critical post-translational modification that affects protein stability, proper folding, and transport through the secretory pathway. creative-proteomics.comwikipedia.org The addition of bulky and hydrophilic glycan structures like Core 4 can shield the polypeptide backbone from proteolytic degradation, thus increasing the protein's half-life. escholarship.orgnih.gov Studies on mucins, which are heavily O-glycosylated, have demonstrated that these glycans are essential for their stability and ability to form protective mucus barriers. escholarship.orgnih.gov For example, mucins lacking both Core 1 and Core 3-derived O-glycans are more susceptible to degradation by bacterial proteases. escholarship.org
Furthermore, O-glycans play a role in the proper trafficking of proteins from the endoplasmic reticulum and Golgi apparatus to the cell surface. youtube.comwikipedia.orgsigmaaldrich.com The glycosylation status of a protein can influence its interaction with chaperones and sorting machinery, ensuring it reaches its correct destination. youtube.com For example, O-glycosylation has been shown to regulate the polarized secretion of proteins by modulating the stability of transport proteins like Tango1. nih.gov
Cross-Talk with Other Post-Translational Modifications (e.g., Phosphorylation)
A dynamic and intricate interplay exists between O-glycosylation and phosphorylation, two major post-translational modifications that often occur on serine and threonine residues. nih.govscispace.commdpi.com This "crosstalk" can manifest in several ways: the two modifications may compete for the same Ser/Thr site, or the presence of one can sterically or allosterically influence the addition or removal of the other at a nearby site. pnas.org
This reciprocal regulation is a key mechanism for integrating nutrient-sensing and stress-response pathways with signal transduction cascades. scispace.com For instance, the O-GlcNAcylation of the signaling protein Akt at threonine residues can inhibit its activating phosphorylation, thereby downregulating insulin (B600854) signaling. scispace.comdrugbank.com While much of the detailed mechanistic work has focused on the simpler O-GlcNAc modification, the principle extends to larger O-glycans. The presence of a bulky structure like GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-O-Thr/Ser can physically block a kinase from accessing a nearby phosphorylation site, or vice versa, a phosphate (B84403) group could prevent the action of a glycosyltransferase. pnas.org This interplay allows cells to fine-tune protein function in response to a wide array of stimuli. nih.govpnas.org
Role in Immune Recognition and Immunomodulation
The GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-O-Thr/Ser glycan plays a multifaceted role in the immune system, acting as a molecular identifier that can be recognized by immune proteins and influencing the behavior of immune cells. creative-proteomics.com
Glycan Epitopes and Their Interaction with Lectins and Antibodies
Complex glycans on the cell surface serve as epitopes—specific structures recognized by glycan-binding proteins (GBPs) such as lectins and antibodies. mdpi.comnih.gov This recognition is fundamental to distinguishing between self, non-self, and altered-self (e.g., tumor) cells. mdpi.com Lectins, such as galectins, bind to specific β-galactoside structures and can mediate a variety of immune responses. pnas.org For example, galectin-3 interacts with complex O-glycans on cell surface glycoproteins to regulate processes like immune cell activation and apoptosis. pnas.org
The Core 4 structure, being a complex branched glycan, contributes to the repertoire of epitopes presented by a cell. nih.gov The specific arrangement of sugars creates a unique three-dimensional shape that can be selectively recognized by lectins and antibodies. nih.govresearchgate.net For example, human natural antibodies have been identified that recognize the related Galβ1-3GlcNAc (LeC) structure, and their binding can be influenced by the surrounding glycan architecture. nih.govnih.gov The expression of specific glycan epitopes is highly regulated and can change during development, differentiation, and disease, making them important markers for these states. nih.gov
Influence on Lymphocyte Activation and Trafficking
The glycosylation of cell surface proteins is crucial for the proper trafficking and activation of lymphocytes. nih.gov The movement of lymphocytes from the bloodstream into tissues, a process known as leukocyte recruitment, is mediated by selectins, a family of lectins expressed on endothelial cells and leukocytes. nih.gov Selectins recognize specific sialylated and fucosylated glycan structures, such as sialyl Lewis X, which can be built upon O-glycan cores like Core 2 and potentially Core 4. nih.govnih.gov
The synthesis of these selectin ligands requires the action of specific glycosyltransferases, and the underlying core structure influences the presentation of the final epitope. nih.gov The presence of Core 4 O-glycans on cell surface proteins like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) can contribute to the array of ligands available for selectin binding, thereby modulating lymphocyte rolling and adhesion to the endothelium, which are critical steps for immune surveillance and inflammatory responses. nih.gov Furthermore, glycosylation can affect the function of other key immune receptors, with studies showing that T-cell viability can be regulated by O-glycan modifications. nih.gov
Developmental Biology and Tissue Homeostasis
The expression of Core 3 and Core 4 O-glycans is critical for maintaining tissue homeostasis, particularly in the gastrointestinal tract. mdpi.com Mucin-type O-glycans are the primary components of the mucus layer that serves as a protective barrier in the colon, a region densely populated by microbiota. nih.govnih.gov
Research has revealed that Core 1 and Core 3-derived O-glycans, the latter being the precursor to the Core 4 structure, are differentially expressed throughout the colon and collectively ensure the integrity of this mucus barrier. nih.gov The enzyme controlling Core 3 synthesis, C3GnT, is most highly expressed in the proximal colon. nih.gov Studies using mouse models have shown that the absence of both Core 1 and Core 3-derived O-glycans leads to a more severe and widespread colitis compared to the loss of Core 1 glycans alone. nih.gov This indicates that Core 3-derived glycans play a significant protective role, particularly in the proximal colon. nih.gov Mechanistically, these O-glycans protect the MUC2 mucin, the main structural component of the colonic mucus, from degradation by proteases derived from the gut microbiota. nih.gov This function is essential for preserving a stable mucus barrier, which prevents direct contact between luminal bacteria and the intestinal epithelium, thereby averting chronic inflammation. nih.gov
Beyond its role in the mucus barrier, the Core 3 O-glycan structure has been shown to modulate the differentiation of gastrointestinal cells. springernature.com Specifically, it influences the cell surface expression of key differentiation marker proteins such as sucrase-isomaltase and dipeptidylpeptidase-IV in intestinal cells. springernature.com
| O-Glycan Core | Key Synthesizing Enzyme | Primary Location in Colon | Function in Tissue Homeostasis | Reference |
|---|---|---|---|---|
| Core 1 (Galβ1-3GalNAcα-) | C1GalT1 (T-synthase) | Throughout colon (proximal and distal) | Contributes to mucus barrier integrity; deficiency primarily leads to distal colon colitis. | nih.gov |
| Core 3 (GlcNAcβ1-3GalNAcα-) | C3GnT (Core 3 synthase) | Predominantly proximal colon | Protects mucins from proteolytic degradation; contributes to mucus integrity and prevents colitis. Modulates intestinal cell differentiation. | springernature.comnih.govnih.gov |
Mechanistic Insights into Disease Pathogenesis (Molecular and Cellular Level)
Alterations in the synthesis of mucin-type O-glycans, including the Core 4 structure, are deeply implicated in the pathogenesis of several major diseases.
A significant body of research points to the downregulation of Core 3-derived O-glycans as a hallmark of various adenocarcinomas, including those of the pancreas, colon, and prostate. springernature.comnih.govnih.gov In normal gastrointestinal epithelial cells, Core 3 and its derivatives are commonly expressed, but their levels are dramatically reduced or lost during malignant transformation. mdpi.comnih.gov This loss is primarily due to the suppressed expression of the key synthesizing enzyme, β1,3-N-acetylglucosaminyltransferase 6 (β3Gn-T6 or Core 3 synthase). nih.govnih.govfda.gov
The loss of Core 3 synthase activity prevents the formation of Core 3 and subsequent Core 4 structures. This leads to the accumulation of truncated, simpler O-glycans, such as the Tn antigen (GalNAcα-Ser/Thr) and the sialyl-Tn (STn) antigen. nih.govnih.govnih.gov These truncated structures are strongly associated with increased cancer cell proliferation, invasion, and metastasis, and are considered tumor-associated antigens. nih.govscienceopen.comnih.govnih.gov
Conversely, the re-expression of Core 3 synthase in cancer cell lines that have lost it has been shown to suppress malignant characteristics. nih.govnih.gov Studies on pancreatic and prostate cancer cells demonstrated that restoring Core 3 O-glycan synthesis significantly reduced in vitro cell proliferation, migration, and invasion, and suppressed tumor growth and metastasis in animal models. springernature.comnih.gov The proposed mechanisms for this tumor-suppressive effect include the modulation of cell adhesion and signaling pathways. For instance, the expression of Core 3 O-glycans on the cell surface can alter the expression and function of integrins, such as α2β1 integrin, and decrease the activation of focal adhesion kinase (FAK), a key regulator of cell migration. springernature.comnih.gov
| Cancer Type | Expression of Core 3 Synthase (β3Gn-T6) | Effect of Loss | Effect of Re-expression | Reference |
|---|---|---|---|---|
| Pancreatic Cancer | Downregulated in tumors | Associated with aggressive characteristics and poor prognosis. | Reduced cell proliferation, migration, invasion, and metastasis. | nih.govnih.gov |
| Colorectal Cancer | Suppressed in tumors | Associated with tumor progression and metastasis. | Inhibition of cell growth and migration. | fda.gov |
| Prostate Cancer | Downregulated in tumors | Associated with tumor formation and metastasis. | Suppressed tumor formation and metastasis. | springernature.com |
| Gastric Cancer | Downregulated in tumors | Alterations in mucin O-glycans are markers of malignancy. | Not specified | mdpi.com |
While direct studies on the specific role of the GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-Thr structure in neurodegenerative diseases are limited, there is substantial evidence that aberrant O-glycosylation, in general, is a contributing factor. nih.gov The brain has a particularly high abundance of proteins modified by O-linked β-N-acetylglucosamine (O-GlcNAc), a simpler O-glycan modification that is dynamically regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). nih.govnih.govnih.gov
This O-GlcNAcylation is closely linked to cellular metabolism and is dysregulated in several neurodegenerative conditions, including Alzheimer's disease (AD) and Parkinson's disease. nih.govnih.gov A key pathological hallmark of AD is the hyperphosphorylation of the tau protein. nih.govfrontiersin.org O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites on proteins like tau, creating a competitive relationship. frontiersin.org Reduced brain glucose metabolism, a feature of AD, can lead to decreased O-GlcNAcylation of tau, which in turn may promote its pathological hyperphosphorylation and subsequent aggregation into neurofibrillary tangles. nih.govfrontiersin.org Therefore, it is plausible that the broader enzymatic machinery responsible for complex O-glycan synthesis, including the pathways leading to Core 3 and Core 4 structures, is impacted by the metabolic dysregulation seen in neurodegenerative disorders.
The connection between glycosylation and metabolic diseases is also well-established. genome.jp Conditions like type 2 diabetes are associated with an increased risk of cognitive dysfunction. frontiersin.org Studies in mouse models of diabetes have shown that impaired learning and memory correlate with decreased O-GlcNAcylation and increased tau phosphorylation in the brain, further highlighting the interplay between metabolic health, protein glycosylation, and neurological function. frontiersin.org
The glycans displayed on the surface of host cells are at the forefront of interactions with microbial pathogens. These structures can act as part of the host's defense system or, conversely, be exploited by microbes as attachment sites to facilitate infection. nih.govnih.gov
The innate immune system utilizes a variety of pattern recognition receptors (PRRs) to detect conserved pathogen-associated molecular patterns (PAMPs), many of which are microbial glycans. nih.govoup.com A major class of these PRRs are lectins, which are carbohydrate-binding proteins. conicet.gov.arnih.gov Host lectins, such as C-type lectins and galectins, recognize specific glycan structures on the surface of bacteria, viruses, and fungi, initiating an immune response. nih.govconicet.gov.arnih.gov For example, the C-type lectin MGL is specific for terminal N-acetylgalactosamine (GalNAc) structures, while others like DC-SIGN recognize mannose-containing glycans. conicet.gov.ar The complex, branched structures of host O-glycans, such as the Core 4 glycan, contribute to a diverse "glycocalyx" that can be surveyed by these immune receptors and can also serve as specific binding sites for microbial adhesins, which are proteins on the pathogen surface that mediate attachment. nih.govnih.gov
The expression of specific glycans on mucosal surfaces is a critical component of innate host defense. nih.gov As discussed in section 4.4, the dense layer of O-glycans on mucins in the gut forms a physical barrier that prevents pathogens from reaching the underlying epithelial cells. nih.govnih.gov This barrier function is not merely physical; the specific terminal glycan structures can also directly inhibit or trap pathogens. nih.gov
The composition of this glycan shield determines host susceptibility. A robust and complex O-glycan profile, including structures like Core 3 and Core 4, enhances the protective function of mucins. nih.gov Conversely, alterations in glycosylation, such as the loss of these complex structures seen in certain diseases, can weaken this barrier and increase susceptibility to infection. nih.govnih.gov Furthermore, some pathogens have evolved strategies to circumvent these defenses, including molecular mimicry, where they decorate their own surfaces with glycans that resemble those of the host to evade immune detection. oup.comnih.gov The particular array of glycans expressed by an individual, including the GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-Thr structure, thus plays a dual role, contributing to both the host's defense mechanisms and its potential vulnerability to specific pathogens.
| Host Lectin Family | Typical Glycan Recognition | Role in Host-Pathogen Interaction | Reference |
|---|---|---|---|
| C-type Lectins (e.g., DC-SIGN, MGL, Dectins) | Mannose, Fucose, GalNAc, β-glucans | Recognize PAMPs on viruses, bacteria, and fungi to initiate immune responses. Mediate pathogen internalization. | conicet.gov.arnih.govglycopedia.eu |
| Galectins (e.g., Galectin-3) | β-galactosides (e.g., N-acetyllactosamine) | Act as soluble PRRs, can bridge microbial and host glycans to modulate immune responses. Can recognize host glycans exposed on damaged vacuoles to trigger autophagy against intracellular pathogens. | nih.govconicet.gov.arnih.gov |
| Siglecs | Sialic acid-containing glycans | Often involved in immune inhibition. Pathogens can use sialic acid mimicry to engage Siglecs and dampen immune responses. | conicet.gov.arnih.gov |
Compound Names Mentioned
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| GlcNAc | N-Acetylglucosamine |
| GalNAc | N-Acetylgalactosamine |
| Thr | Threonine |
| Ser | Serine |
| Tn antigen | GalNAcα1-O-Ser/Thr |
| Core 1 / T antigen | Galβ1-3GalNAcα1-O-Ser/Thr |
| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAcα1-O-Ser/Thr |
| Core 3 | GlcNAcβ1-3GalNAcα1-O-Ser/Thr |
| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα1-O-Ser/Thr |
| STn antigen | Neu5Acα2-6GalNAcα1-O-Ser/Thr |
| Gal | Galactose |
| Neu5Ac | N-Acetylneuraminic acid (a type of sialic acid) |
Advanced Research Avenues and Future Directions
Glycoengineering and Recombinant Expression for Glycan Modification and Production
The ability to produce specific glycoforms of proteins is crucial for both research and therapeutic applications. Glycoengineering and recombinant expression systems offer powerful tools to achieve this.
Glycoengineering Strategies:
Glycoengineering involves the manipulation of glycosylation pathways within host cells to produce glycoproteins with desired glycan structures. For the production of proteins bearing the GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr structure, this typically involves the co-expression of the target protein with specific glycosyltransferases. The key enzyme for the synthesis of the core 2 structure is core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT). creative-proteomics.comportlandpress.com There are three known mammalian C2GnTs: C2GnT1, C2GnT2, and C2GnT3. nih.gov By overexpressing the appropriate C2GnT enzyme in a host cell line, the biosynthesis of core 2 O-glycans can be favored. nih.gov
Recombinant Expression Systems:
Various expression systems are utilized for producing glycoproteins, each with its own advantages and limitations regarding glycosylation.
Mammalian Cell Lines: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) cells are widely used due to their ability to perform human-like glycosylation. neb.com However, the glycan profiles can still differ from those produced in human cells. neb.com Researchers have successfully engineered CHO cells to produce specific O-glycan structures by transiently transfecting them with various combinations of glycosyltransferases. nih.govresearchgate.netnih.gov
Insect Cell Lines: Baculovirus expression systems in insect cells can produce high yields of correctly folded proteins. neb.com However, their N-glycan processing is simpler than in mammals, and they can introduce non-human, potentially allergenic modifications. neb.com
Yeast and Plant-based Systems: While these systems are cost-effective and scalable, their native glycosylation patterns differ significantly from mammals. neb.com Efforts are underway to humanize the glycosylation pathways in these organisms, but challenges remain, particularly for complex O-glycans. neb.comfrontiersin.org
A significant challenge in recombinant production is the inherent heterogeneity of glycosylation, leading to a mixture of glycoforms. google.com Future research will focus on developing more robust and controllable expression systems to produce homogeneous preparations of glycoproteins with the specific this compound structure. This will be crucial for detailed structure-function studies and for the development of biotherapeutics with optimized efficacy and safety profiles. peakproteins.com
Systems Glycomics and Glycoproteomics for Comprehensive Glycan Profiling
Understanding the complete set of glycans (the glycome) and glycoproteins (the glycoproteome) in a biological system is essential for elucidating the function of specific glycan structures like this compound.
Systems Glycomics:
This field aims to identify and quantify all glycans in a cell, tissue, or organism. mdpi.com Mass spectrometry (MS) is a cornerstone technique, allowing for the detailed structural analysis of released glycans. By analyzing the O-glycans from various cell types and tissues, researchers can identify hundreds of different O-GalNAc-based structures, differing in size, sequence, and modifications like sulfation, fucosylation, and sialylation. portlandpress.com This approach has been instrumental in defining alterations in O-glycan biosynthesis in diseases like colorectal cancer. portlandpress.com
Glycoproteomics:
Glycoproteomics focuses on identifying the specific proteins that are glycosylated and mapping the sites of glycosylation. A common approach involves the use of enzymes like PNGase F to cleave N-linked glycans, which results in a detectable mass shift. nih.gov However, the analysis of O-glycans is more complex due to the lack of a consensus sequence for their attachment. acs.org Advanced MS-based techniques are being developed to overcome these challenges and provide a comprehensive view of the O-glycoproteome.
The integration of glycomics and glycoproteomics data provides a powerful platform for understanding how the expression of this compound is regulated and what its specific protein carriers are in different biological contexts. These comprehensive profiling studies are critical for identifying glycan-based biomarkers for diseases and for understanding the molecular basis of glycan function. mdpi.com
Development of Novel Chemical Probes and Biosensors for Glycan Detection
The ability to detect and visualize specific glycan structures in real-time and with high sensitivity is a major goal in glycobiology. This requires the development of novel chemical probes and biosensors.
Chemical Probes:
Metabolic Oligosaccharide Engineering (MOE): This technique involves introducing chemically modified sugars into cells, which are then incorporated into glycans. nih.gov These modified glycans can then be detected using bioorthogonal chemistry, allowing for the visualization and enrichment of specific glycan subtypes. nih.govresearchgate.net
Lectin-based Probes: Lectins are proteins that bind to specific carbohydrate structures. nih.gov Fluorescently labeled lectins can be used to detect the presence of certain glycans on cells and tissues. For example, the lectin from Maackia amurensis (MAL) recognizes α2,3-linked sialic acid, which can cap the core 2 structure. nih.gov
Antibodies: Monoclonal antibodies that specifically recognize the this compound structure or related epitopes are valuable tools for its detection. nih.gov
Biosensors:
Electrochemical biosensors offer a promising platform for the rapid and sensitive detection of glycans and glycoproteins. mdpi.comnih.gov These devices utilize biorecognition elements, such as lectins or antibodies, immobilized on an electrode surface. nih.gov Binding of the target glycan or glycoprotein (B1211001) results in a measurable electrical signal. mdpi.com Nanomaterials like gold nanoparticles and graphene are being incorporated into biosensor design to enhance sensitivity and performance. mdpi.com The development of highly specific and sensitive biosensors for this compound will enable real-time monitoring of its expression in biological samples, which could have significant applications in diagnostics and disease monitoring.
In Vivo Functional Studies Using Genetically Modified Model Organisms
To understand the physiological and pathological roles of the this compound structure, it is essential to study its function in a whole-organism context. Genetically modified model organisms, particularly mice, have proven invaluable for this purpose.
By knocking out the genes encoding the core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs), researchers can create mice that are deficient in the synthesis of core 2 O-glycans. nih.gov Studies on mice lacking one or more C2GnTs have revealed important functions for these glycans in various physiological processes:
C2GnT1 deficiency: Affects selectin ligand formation, which is crucial for immune cell trafficking. nih.gov
C2GnT2 deficiency: Leads to an impaired mucosal barrier and increased susceptibility to colitis. nih.gov
C2GnT3 deficiency: Results in altered behavior linked to reduced thyroxine levels. nih.gov
Mice completely lacking all three C2GnTs are viable and fertile, but exhibit a complete absence of core 2 O-glycan structures. nih.gov These triple-knockout mice provide a powerful model to investigate the collective functions of core 2 O-glycans and to identify potential compensatory mechanisms. Furthermore, these studies have revealed unexpected alterations in other glycosylation pathways, such as an increase in elongated Core 1 O-glycans and changes in I-branching and O-mannosylation, highlighting the intricate interplay between different glycosylation pathways in vivo. nih.gov
Future in vivo studies will likely involve more sophisticated genetic manipulations, such as conditional knockouts to study the function of core 2 O-glycans in specific tissues or at specific developmental stages. These studies will be critical for validating the findings from in vitro and cell-based assays and for providing a deeper understanding of the biological relevance of this compound in health and disease.
Computational Glycobiology: Molecular Modeling and Glycan-Protein Docking
Computational approaches are becoming increasingly important for understanding the three-dimensional structures of glycans and their interactions with proteins.
Molecular Modeling:
Due to their inherent flexibility, determining the three-dimensional structures of glycans experimentally is challenging. Computational methods, such as molecular dynamics (MD) simulations, can be used to explore the conformational space of glycans like this compound. nih.govacs.org These simulations provide insights into the preferred shapes of the glycan and how its conformation might change upon binding to a protein. nih.gov Recently, a glycan-modeling algorithm called GlycanTreeModeler has been developed to computationally build glycan structures layer-by-layer. plos.org
Glycan-Protein Docking:
Molecular docking is a computational technique used to predict how a glycan binds to a protein. nih.govolemiss.edu This involves generating a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov These studies can help to identify the key amino acid residues and glycan moieties involved in the interaction. For example, docking studies can be used to understand how the this compound structure on a glycoprotein interacts with a lectin or a receptor.
Computational modeling of O-linked glycan biosynthesis is also an emerging area. nih.govresearchgate.netnih.gov By developing mathematical models that simulate the enzymatic reactions in the Golgi apparatus, researchers can predict the glycan profiles of cells under different conditions. nih.gov These models can help to understand how the expression of specific glycosyltransferases influences the final glycan structures produced. nih.govresearchgate.netnih.gov
The integration of computational and experimental approaches will be crucial for advancing our understanding of the structure-function relationships of this compound.
Identification and Characterization of Novel Glycosyltransferases and Glycan Remodeling Enzymes
The biosynthesis and modification of the this compound structure are controlled by a complex interplay of glycosyltransferases and glycan remodeling enzymes.
Novel Glycosyltransferases:
While the core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs) are the key enzymes for the synthesis of the core 2 branch, other glycosyltransferases are responsible for subsequent modifications, such as the addition of sialic acid and fucose. creative-proteomics.com The identification and characterization of novel glycosyltransferases with unique specificities will provide a more complete picture of the O-glycan biosynthetic pathway. For example, studies have delineated the distinct specificities of the enzymes that synthesize the common O-glycan core structures 1 to 4. nih.gov
Glycan Remodeling Enzymes:
In addition to the enzymes that build glycans, there are also enzymes that can modify or degrade them. These glycan remodeling enzymes, such as glycosidases and sulfatases, can alter the structure and function of glycans after they have been synthesized. The precise localization of glycosyltransferases within the Golgi apparatus is also critical for determining the final glycan structure. nih.govoup.com The cytosolic and transmembrane domains of C2GnT, for instance, function as a targeting determinant to the cis- to medial-Golgi. oup.com
Future research in this area will focus on:
Discovering new glycosyltransferases and glycan remodeling enzymes through genomic and proteomic approaches.
Characterizing the substrate specificities and kinetic properties of these enzymes.
Understanding how the expression and activity of these enzymes are regulated in different cell types and disease states.
This knowledge will be essential for manipulating O-glycosylation pathways for therapeutic purposes and for developing a deeper understanding of the mechanisms that control glycan diversity.
Exploration of Non-Canonical Glycosylation Pathways and Their Biological Relevance
While the canonical pathways of N- and O-glycosylation are well-established, there is growing evidence for the existence of non-canonical glycosylation pathways.
Atypical Glycosylation Motifs:
N-glycosylation typically occurs at the Asn-X-Ser/T-hr sequon. However, N-glycosylation has also been identified at non-canonical motifs, such as Asn-X-Cys. nih.govnih.gov The biological significance of this atypical glycosylation is still being investigated, but it is thought to play a role in protein folding, trafficking, and signaling. nih.gov
Interplay between Glycosylation Pathways:
There can be interactions and competition between different glycosylation pathways. creative-proteomics.com For example, O-linked glycosylation can influence the efficiency and specificity of N-linked glycosylation by altering the conformation of the protein. creative-proteomics.com
GlycoRNAs:
Recent discoveries have revealed that small RNAs can be glycosylated, forming sialoglycoRNAs. biorxiv.org While initially thought to involve only N-glycans, new evidence suggests that O-linked glycan biosynthesis is responsible for the majority of these modifications. biorxiv.org This finding opens up a new area of research into the biological roles of these "glycoRNAs" and their potential involvement in intercellular communication and disease. biorxiv.org
The exploration of non-canonical glycosylation pathways is a rapidly evolving field. Future research will aim to:
Identify new types of non-canonical glycosylation and the enzymes responsible for them.
Elucidate the biological functions of these atypical glycan structures.
Investigate the potential roles of non-canonical glycosylation in human diseases.
A deeper understanding of these alternative pathways will provide a more complete picture of the glycome and its diverse functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
